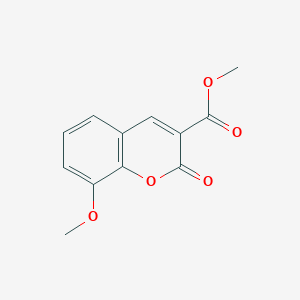

methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a substituted coumarin derivative characterized by a bicyclic 2H-chromene core with a methoxy group at position 8 and a methyl ester at position 3 (Fig. 1). Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its molecular formula is C₁₂H₁₀O₅, with a molecular weight of 234.20 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNVLTHNZLNVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methoxycarbonyl chloride in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring .

Scientific Research Applications

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinones | Potassium permanganate, chromium trioxide |

| Reduction | Converts carbonyl to alcohol | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces substituents on the aromatic ring | Aluminum chloride, ferric chloride |

Biological Activities

Research indicates that methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that this compound demonstrates activity against various microbial strains, including antibiotic-resistant bacteria. Notably, it has been effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example:

- Study on Breast Cancer Cells : In vitro experiments revealed that treatment with this compound led to a significant decrease in cell viability in MDA-MB-231 breast cancer cells. This suggests its potential as an adjuvant therapy in breast cancer treatment.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its role as a potential therapeutic agent.

- Antimicrobial Efficacy : Research indicated that this compound showed superior activity against MRSA strains compared to conventional antibiotics, highlighting its promise in treating resistant infections.

Industrial Applications

Beyond its biomedical applications, this compound is also utilized in industrial settings:

- Dye Production : The compound serves as a precursor for synthesizing various dyes due to its chromophoric properties.

- Fragrance Development : Its unique structure allows for applications in perfumery and fragrance formulations.

Mechanism of Action

The mechanism of action of methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

Methoxy vs. Ethoxy at Position 8: The ethoxy group in ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate increases lipophilicity (logP ~2.5 vs. Crystallographic studies show ethoxy derivatives form stronger intermolecular C–H···O interactions (Hirshfeld surface analysis: 22.4% O···H contacts) compared to methoxy analogues .

Ester vs. Carboxamide at Position 3: The carboxamide derivative (8-methoxy-2-oxo-2H-chromene-3-carboxamide) exhibits higher aqueous solubility due to enhanced hydrogen-bonding capacity (amide N–H as donor) . Methyl esters, however, are more metabolically stable in vivo, as esterases preferentially hydrolyze ethyl or aryl esters .

Aromatic vs. Aliphatic Ester Groups :

- The 4-methoxyphenyl ester derivative shows a dihedral angle of 74.66° between the chromene and phenyl rings, reducing π-π stacking but favoring hydrophobic interactions in biological targets .

Crystallographic and Spectroscopic Comparisons

Table 2: Crystallographic Data for Selected Analogues

- Spectroscopic Signatures: IR spectra of methyl esters show strong C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (chromenone), while carboxamides exhibit N–H stretches at ~3300 cm⁻¹ . ¹H NMR of methyl 8-methoxy derivatives displays aromatic protons as doublets (δ 6.5–8.5 ppm) and methoxy singlets at δ 3.8–4.0 ppm .

Biological Activity

Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a chromene backbone with a methoxy group at the 8-position and a carboxylate group at the 3-position. The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with methoxycarbonyl chloride in the presence of a base such as pyridine, leading to the formation of this compound through a cyclization process.

Biological Activities

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates its effectiveness against various pathogens, including bacteria and fungi. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several strains:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

These findings suggest that the compound effectively inhibits microbial growth, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies demonstrate that it induces apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 12 |

The mechanism of action involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis and death. Its ability to penetrate bacterial membranes enhances its efficacy against resistant strains.

- Anticancer Mechanism : It inhibits key signaling pathways associated with cell survival and proliferation, particularly through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 cells, suggesting its potential as an adjuvant therapy in breast cancer treatment .

- Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for antibiotic-resistant infections .

Q & A

Q. What synthetic methodologies are commonly employed for methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 8-methoxy-2H-chromene-3-carboxylic acid with methanol under acid catalysis to form the ester.

- Step 2: Oxidation at the 2-position using reagents like KMnO₄ or H₂O₂ to introduce the ketone group.

- Optimization: Yield improvements (e.g., ~50–90%) can be achieved by adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid) .

- Purification: Column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization (Et₂O or MeOH) is used for isolation .

Q. How is this compound characterized, and what are the critical spectral markers?

- Key Techniques:

- 1H NMR: Look for the methoxy singlet (δ 3.70–3.90 ppm), the chromene ring protons (δ 6.40–8.00 ppm), and the ester carbonyl proton (if observable).

- 13C NMR: Peaks at ~160–165 ppm (ester carbonyl) and ~175–180 ppm (ketone carbonyl) confirm functionality .

- HRMS: Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate the molecular formula (C₁₂H₁₀O₅) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting or shifts) be resolved for derivatives of this compound?

- Approach:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously. For example, NOESY can confirm spatial proximity of substituents .

- X-ray Crystallography: Resolve regioisomerism or confirm substituent orientation. For coumarins, dihedral angles between the chromene ring and substituents (e.g., 48° in related structures) influence spectral properties .

- Computational DFT: Predict NMR shifts using software like Gaussian or ADF to cross-validate experimental data .

Q. What role does the crystal packing of this compound derivatives play in their bioactivity?

- Structural Insights:

- Supramolecular Interactions: Hydrogen bonds (e.g., C–H⋯O) and π-π stacking in the crystal lattice enhance stability and influence solubility, which is critical for bioavailability .

- Dihedral Angles: Derivatives with planar chromene rings (rms deviation <0.02 Å) exhibit stronger fluorescence, useful in imaging applications .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound in anti-inflammatory studies?

- SAR Workflow:

- Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl groups) at positions 4, 6, or 8 via nucleophilic substitution or Pd-catalyzed coupling .

- In Vitro Assays: Test COX-2 inhibition (ELISA) and NF-κB pathway modulation (Western blot) to quantify anti-inflammatory effects.

- QSAR Modeling: Use software like Schrödinger or MOE to link electronic parameters (HOMO/LUMO, logP) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.